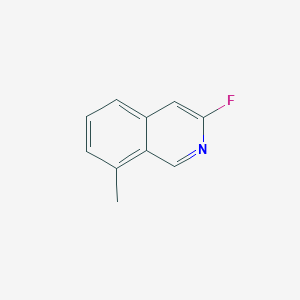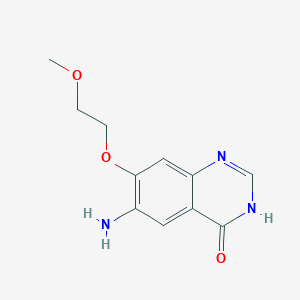![molecular formula C19H18I2O2 B13648876 (S)-6,6'-diiodo-4,4'-dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13648876.png)
(S)-6,6'-diiodo-4,4'-dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6,6’-diiodo-4,4’-dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is a complex organic compound characterized by its unique spirobi[indene] structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,6’-diiodo-4,4’-dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol typically involves multiple steps, starting from readily available precursors. One common method involves the use of Friedel-Crafts alkylation and hydroarylation reactions. For instance, tertiary propargylic alcohols can be reacted with electron-rich arenes in the presence of para-toluenesulfonic acid (PTSA) as a catalyst . This method provides good yields under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6,6’-diiodo-4,4’-dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like iodine can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
(S)-6,6’-diiodo-4,4’-dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives might be explored for biological activity, including potential antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its pharmacological effects and potential therapeutic applications.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid: This compound shares a similar indene structure and is used in organic solar cells.
Uniqueness
(S)-6,6’-diiodo-4,4’-dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is unique due to its specific substitution pattern, which includes two iodine atoms and two hydroxyl groups
Propriétés
Formule moléculaire |
C19H18I2O2 |
|---|---|
Poids moléculaire |
532.2 g/mol |
Nom IUPAC |
5,5'-diiodo-7,7'-dimethyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
InChI |
InChI=1S/C19H18I2O2/c1-9-7-13(20)17(22)15-11(9)3-5-19(15)6-4-12-10(2)8-14(21)18(23)16(12)19/h7-8,22-23H,3-6H2,1-2H3 |
Clé InChI |
LOCDISFJLBKZTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1CCC23CCC4=C3C(=C(C=C4C)I)O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13648795.png)
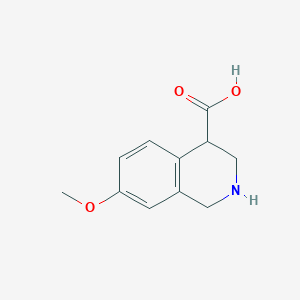
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13648812.png)
![methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride](/img/structure/B13648820.png)

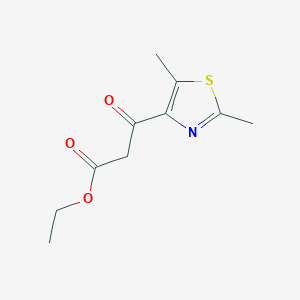
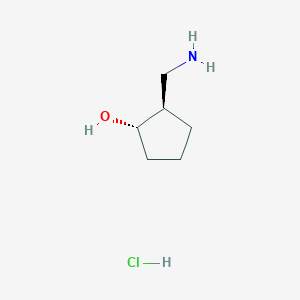
![[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate](/img/structure/B13648842.png)

